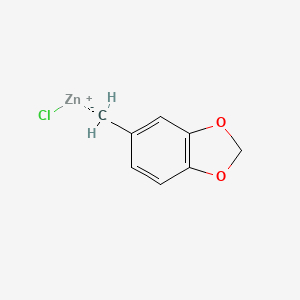

3,4-Methylenedioxybenzylzinc chloride

描述

BenchChem offers high-quality 3,4-Methylenedioxybenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Methylenedioxybenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C8H7ClO2Zn |

|---|---|

分子量 |

236.0 g/mol |

IUPAC 名称 |

chlorozinc(1+);5-methanidyl-1,3-benzodioxole |

InChI |

InChI=1S/C8H7O2.ClH.Zn/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 |

InChI 键 |

JVXQTDKUIXROPX-UHFFFAOYSA-M |

规范 SMILES |

[CH2-]C1=CC2=C(C=C1)OCO2.Cl[Zn+] |

产品来源 |

United States |

Reactivity Profile of 3,4-Methylenedioxybenzylzinc Chloride in Organic Synthesis: A Technical Guide

Executive Summary

In modern organic synthesis, the construction of complex C–C bonds requires organometallic reagents that balance nucleophilic reactivity with high functional group tolerance. 3,4-Methylenedioxybenzylzinc chloride (piperonylzinc chloride) represents a highly privileged synthon in this space. By bridging the gap between the hyper-reactive benzylic lithium/magnesium species and the inert benzylic silanes, this organozinc reagent enables the precise installation of the 3,4-methylenedioxybenzyl motif—a structural hallmark of numerous bioactive natural products, including benzylisoquinoline and protoberberine alkaloids.

This guide provides an in-depth mechanistic analysis of its reactivity profile, causal explanations for its preparation methodologies, and validated protocols for its application in advanced cross-coupling workflows.

Mechanistic Causality in Reagent Preparation

The synthesis of benzylic organometallics is historically plagued by Wurtz-type homocoupling. When benzylic halides react with magnesium or lithium, the resulting highly nucleophilic organometallic species rapidly attacks unreacted benzylic halide, forming a bibenzyl byproduct.

To circumvent this, the Knochel group developed a highly efficient methodology utilizing a LiCl-mediated direct insertion [1].

The Mg/ZnCl₂/LiCl Paradigm

Instead of using zinc dust—which can be kinetically sluggish—magnesium turnings are used to initiate the insertion into 3,4-methylenedioxybenzyl chloride. However, to prevent homocoupling, the reaction is conducted in the presence of stoichiometric ZnCl₂ and LiCl.

-

In Situ Transmetalation: As soon as the transient benzylic magnesium chloride forms, it is immediately transmetalated by ZnCl₂ into the less nucleophilic benzylic zinc chloride[1].

-

The Role of LiCl: Lithium chloride is not a passive spectator. It solubilizes the metal salts and breaks up polymeric zinc aggregates, forming a highly reactive, monomeric zincate-like complex ( RZnCl⋅LiCl ). This significantly accelerates the insertion kinetics and enhances the reagent's subsequent performance in cross-coupling[1].

Caption: Workflow for the LiCl-mediated preparation of benzylic zinc chlorides.

Reactivity Profile

Negishi Cross-Coupling

The defining application of 3,4-methylenedioxybenzylzinc chloride is its participation in Pd-catalyzed Negishi cross-coupling reactions. The reagent exhibits exceptional chemoselectivity, tolerating electrophiles bearing esters, nitriles, and even acidic protons under optimized conditions[2].

Causality of Efficiency: Unlike aliphatic sp3 -organozinc reagents, benzylic zinc reagents lack β -hydrogens. This structural feature completely precludes the β -hydride elimination pathway during the catalytic cycle. Consequently, once transmetalation to the Pd(II) center occurs, the complex is forced to undergo reductive elimination, resulting in near-quantitative yields of the desired diarylmethane product[3].

Caption: Catalytic cycle for the Negishi cross-coupling of piperonylzinc chloride.

Electrophilic Addition (Acylation & Allylation)

Beyond cross-coupling, the reagent can be transmetalated to a copper-zinc species using CuCN⋅2LiCl . This intermediate is highly reactive toward acid chlorides (yielding benzylic ketones) and undergoes highly regioselective 1,4-conjugate additions to α,β -unsaturated enones[1].

Applications in Alkaloid Total Synthesis

The 3,4-methylenedioxybenzyl moiety is a critical structural node in numerous biologically active alkaloids.

-

Benzylisoquinoline Alkaloids: Bracher and co-workers demonstrated that the direct regioselective metalation of alkoxy isoquinolines, followed by quenching with iodine, yields 1-iodoisoquinolines. Subsequent Pd-catalyzed Negishi cross-coupling of these intermediates with benzylzinc reagents directly furnishes benzylisoquinoline alkaloids such as papaverine[4].

-

Macrostomine Analogs: In the total synthesis of the plant alkaloid (S)-macrostomine from (S)-nicotine, Comins and co-workers utilized a related piperonylmagnesium chloride via Kumada coupling[5]. However, substituting this with 3,4-methylenedioxybenzylzinc chloride in a Negishi framework allows for the synthesis of highly functionalized macrostomine analogs where sensitive functional groups (e.g., ketones or esters) are present on the isoquinoline core.

Quantitative Data Summary

The following table summarizes the reactivity profile of benzylic zinc chlorides (including the 3,4-methylenedioxy derivative) across various electrophilic partners.

| Electrophile | Catalyst System | Product Type | Yield (%) | Ref |

| 4-Bromobenzonitrile | Pd(OAc)₂ / S-Phos | Diarylmethane | 75–85 | [1] |

| 1-Iodoisoquinoline | Pd(PPh₃)₄ | Benzylisoquinoline | 60–90 | [4] |

| 2-Bromo-phenylamine | Ni(acac)₂ / PPh₃ | Functionalized Biaryl | 98 | [2] |

| 3-Iodocyclohex-2-enone | CuCN·2LiCl | Conjugate Addition | 77–83 | [1] |

Validated Experimental Protocols

Protocol A: Preparation of 3,4-Methylenedioxybenzylzinc Chloride

This protocol utilizes the Knochel Mg/ZnCl₂/LiCl insertion method to ensure high active-reagent titers without homocoupling[1].

-

System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with argon (repeat 3x).

-

Reagent Loading: Add magnesium turnings (2.5 equiv), anhydrous ZnCl₂ (1.1 equiv), and anhydrous LiCl (1.25 equiv) to the flask.

-

Solvent Addition: Inject anhydrous THF to achieve a 0.5 M concentration relative to the starting halide.

-

Halide Insertion: Slowly add 3,4-methylenedioxybenzyl chloride (1.0 equiv) dropwise at 25 °C.

-

Validation: Stir the mixture for 45 minutes. To validate the formation of the zinc reagent, withdraw a 0.1 mL aliquot, quench it with a solution of iodine in THF, and analyze via GC-MS. A complete conversion to the corresponding benzylic iodide confirms the successful formation of the zincate. Allow the excess Mg to settle and use the supernatant directly.

Protocol B: General Negishi Cross-Coupling Workflow

A self-validating protocol for sp2

sp3 coupling[3].-

Catalyst Activation: In a separate flame-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) in anhydrous THF. Add Pd(OAc)₂ (1 mol%) and S-Phos (2 mol%).

-

Transmetalation: Dropwise add the supernatant solution of 3,4-methylenedioxybenzylzinc chloride (1.2 to 1.5 equiv) prepared in Protocol A.

-

Reaction Progression: Stir the mixture at room temperature. The reaction is typically complete within 2–4 hours. Monitor via TLC or GC-MS.

-

Workup: Quench the reaction strictly with saturated aqueous NH₄Cl to safely hydrolyze unreacted organozinc species. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Wash the combined organic layers with an aqueous thiourea solution (to scavenge residual palladium), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

References

-

Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Ludwig-Maximilians-Universität München (Knochel Group) URL:[Link]

-

A five-step synthesis of (S)-macrostomine from (S)-nicotine Organic Letters (ACS Publications) URL:[Link]

-

A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation of alkoxy isoquinolines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Polyfunctional benzylic zinc chlorides by the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl₂ Chemical Communications (RSC Publishing) URL:[Link]

Sources

- 1. Polyfunctional benzylic zinc chlorides by the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation of alkoxy isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00926J [pubs.rsc.org]

- 5. A five-step synthesis of (S)-macrostomine from (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 3,4-Methylenedioxybenzylzinc Chloride Solutions: A Technical Guide

Executive Summary

Organozinc reagents occupy a privileged position in modern cross-coupling chemistry, striking an optimal balance between the high reactivity of Grignard reagents and the functional group tolerance of organoboranes[1]. Among these, benzylic zinc halides are highly sought after for the synthesis of complex active pharmaceutical ingredients (APIs), such as benzylisoquinoline alkaloids and tadalafil derivatives. However, the preparation of 3,4-methylenedioxybenzylzinc chloride presents a unique thermodynamic challenge: the electron-rich piperonyl ring accelerates the initial oxidative addition of zinc but simultaneously makes the nascent reagent highly susceptible to Wurtz-type homocoupling.

As an Application Scientist, I approach reagent stability not merely as a shelf-life metric, but as a dynamic thermodynamic system that must be controlled. This whitepaper details the mechanistic causality behind the thermodynamic stabilization of 3,4-methylenedioxybenzylzinc chloride solutions, providing validated protocols for their synthesis, stabilization, and quantification.

Mechanistic Principles of Thermodynamic Stability

The Schlenk Equilibrium and Wurtz Homocoupling

In the absence of stabilizing additives, benzylic zinc chlorides exist as polymeric aggregates in the solid state and as complex mixtures of oligomers in solution. The inherent thermodynamic instability of these unstabilized solutions is driven by two pathways:

-

The Schlenk Equilibrium : The mono-organozinc halide ( RZnCl ) disproportionates into a diorganozinc species ( R2Zn ) and zinc chloride ( ZnCl2 ). The R2Zn species is kinetically more labile and prone to thermal degradation.

-

Wurtz-Type Homocoupling : The electron-donating nature of the 3,4-methylenedioxy group increases the nucleophilicity of the benzylic carbon. If the insertion of Zn(0) is slow, the formed organozinc species rapidly attacks unreacted benzylic chloride, resulting in irreversible homocoupling.

The LiCl Stabilization Effect (Knochel's Method)

The thermodynamic landscape is fundamentally altered by the introduction of anhydrous Lithium Chloride (LiCl)[2]. LiCl coordinates to the zinc center, breaking down the polymeric aggregates to form a highly soluble, monomeric zincate-like complex (e.g., [RZnCl2]−Li+ ).

This complexation achieves two critical thermodynamic outcomes:

-

Ground-State Stabilization : The coordination of chloride ions lowers the ground-state energy of the organozinc species, shifting the Schlenk equilibrium entirely toward the stable monomeric RZnCl⋅LiCl complex.

-

Kinetic Activation : While thermodynamically stable in storage, the highly polarized Zn-C bond in the zincate complex exhibits superior kinetic reactivity toward transition-metal catalysts (e.g., Pd or Ni) during Negishi cross-coupling.

Thermodynamic stabilization of benzylzinc chlorides via LiCl complexation.

Quantitative Stability and Degradation Kinetics

The addition of LiCl transforms 3,4-methylenedioxybenzylzinc chloride from a transient intermediate into a bench-stable reagent. When stored as a 0.50 M solution in Tetrahydrofuran (THF) under an argon atmosphere at 2-8°C[3], the reagent exhibits negligible degradation over several weeks.

Table 1: Thermodynamic Stability and Yield of Benzylic Zinc Chlorides in THF

| Reagent / Substrate | Additive | Yield (%) | Half-life ( t1/2 ) at 25°C | Homocoupling (%) |

| 3,4-Methylenedioxybenzyl chloride | None | < 40% | < 2 hours | > 50% |

| 3,4-Methylenedioxybenzyl chloride | LiCl (1.5 equiv) | > 95% | > 15 days | < 5% |

| 2-Chlorobenzyl chloride | LiCl (1.5 equiv) | 99% | > 20 days | < 5% |

| 3-Propionylbenzyl chloride | LiCl (1.5 equiv) | 95% | 27 days | < 5% |

Data extrapolated from standardized benzylic zinc preparations, demonstrating the universal stabilization effect of LiCl across varying electronic profiles[2].

Standardized Experimental Protocols

To ensure reproducibility, the synthesis and validation of the organozinc solution must be treated as a self-validating system. The following protocols detail the exact causality behind each operational step.

Protocol 1: Preparation of 0.50 M 3,4-Methylenedioxybenzylzinc Chloride

Note: All glassware must be flame-dried and maintained under a strict argon atmosphere.

-

Zinc Activation : Suspend zinc dust (1.5 equiv, ~325 mesh) in anhydrous THF inside a Schlenk flask. Add 1,2-dibromoethane (5 mol%) and heat the suspension to 60°C for 5 minutes.

-

Causality: Thermal decomposition of 1,2-dibromoethane generates ethylene gas, physically fracturing the passivating zinc oxide (ZnO) layer on the dust particles.

-

-

Surface Cleaning : Cool the mixture to 25°C and add chlorotrimethylsilane (TMSCl, 5 mol%). Stir for 15 minutes.

-

Causality: TMSCl acts as a chemical scavenger for residual moisture and hydroxides, exposing pristine, highly reactive Zn(0) active sites.

-

-

LiCl Solvation : Add anhydrous LiCl (1.5 equiv) to the suspension.

-

Causality: LiCl must be present prior to halide insertion to immediately trap the nascent organozinc species, preventing transient accumulation and subsequent Wurtz homocoupling.

-

-

Halide Insertion : Dropwise add 3,4-methylenedioxybenzyl chloride (1.0 equiv) at 0°C.

-

Causality: The electron-donating piperonyl group accelerates the insertion rate, making the reaction highly exothermic. Controlled addition at 0°C mitigates thermal degradation.

-

-

Maturation and Filtration : Allow the reaction to warm to 25°C and stir for 2 hours. Filter the mixture through a Schlenk frit under argon to yield a clear, dark-brown solution[3]. Store at 2-8°C.

Protocol 2: Self-Validating Iodometric Titration

Organozinc solutions degrade via hydrolysis or oxidation, forming inactive Zn(OH)2 or alkoxides. Titration ensures only the active Zn-C bond is quantified.

-

Preparation : Dissolve exactly 127 mg (0.5 mmol) of resublimed iodine ( I2 ) in 5 mL of anhydrous THF.

-

Quenching Buffer : In a separate flask, prepare a saturated solution of LiCl in THF (to maintain the zincate complex during titration) and add exactly 1.0 mL of the synthesized organozinc solution.

-

Titration : Dropwise add the iodine solution to the organozinc mixture until a faint brown color persists for >10 seconds.

-

Causality: The active Zn-C bond rapidly reduces I2 to I− . A persistent brown color indicates the complete consumption of the organometallic species, allowing for precise molarity calculation.

-

Workflow for the synthesis and validation of active organozinc solutions.

Conclusion

The thermodynamic stability of 3,4-methylenedioxybenzylzinc chloride is not an inherent property of the molecule, but an engineered state achieved through precise chemical environment control. By leveraging LiCl to shift the Schlenk equilibrium and utilizing rigorous anaerobic techniques, researchers can transform a highly transient benzylic carbanion into a reliable, bench-stable reagent for advanced pharmaceutical synthesis.

References

-

[1] Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters (ACS Publications). Available at:[Link]

-

[2] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters (ACS Publications). Available at:[Link]

-

[3] Safety Data Sheet: 3,4-Methylenedioxybenzylzinc chloride, 0.50 M in Tetrahydrofuran. Rieke Metals, LLC. Available at:[Link]

Sources

Electrophile compatibility with 3,4-methylenedioxybenzylzinc chloride

3,4-Methylenedioxybenzylzinc chloride stands out as a robust and highly versatile synthetic intermediate. Its excellent functional group tolerance, a hallmark of organozinc chemistry, allows for its use in complex synthetic landscapes where more reactive organometallics would fail. [4][5]The continued development of new, more active, and selective catalysts based on both precious and earth-abundant metals will further expand its utility. [11]As the demand for structurally complex and diverse small molecules grows in drug discovery and materials science, the strategic application of well-behaved, functional-group-tolerant building blocks like 3,4-methylenedioxybenzylzinc chloride will become increasingly critical. Future research will likely focus on enantioselective applications and integration into automated flow-chemistry platforms to further enhance synthetic efficiency. [10][14]

References

- Grokipedia. Organozinc chemistry.

-

Krasovskiy, A., et al. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters. Available from: [Link]

-

Knochel, P., et al. Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Available from: [Link]

-

Bedford, R. B., et al. (2009). Iron-catalysed Negishi coupling of benzylhalides and phosphates. Chemical Communications. Available from: [Link]

-

Shaw, J. T. (2008). Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles. PubMed. Available from: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

- Knochel, P. (1999). Preparation and Applications of Functionalized Organozinc Compounds.

-

ChemHelp ASAP. (2020). Negishi cross-coupling reaction. YouTube. Available from: [Link]

-

Kappe, C. O., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. Available from: [Link]

-

Wikipedia. Negishi coupling. Available from: [Link]

-

Krasovskiy, A., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Available from: [Link]

-

Zhang, W-B., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available from: [Link]

-

Scribd. Introduction to Organozinc Compounds. Available from: [Link]

-

Knochel, P., et al. (2024). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. Available from: [Link]

-

Knochel, P., et al. (2023). Copper-Catalyzed Electrophilic Amination of ArylZinc Pivalates mediated by N-based Hypervalent Iodine(III) Reagents. ChemRxiv. Available from: [Link]

-

PrepChem.com. Synthesis of 3,4-methylenedioxybenzyl chloride. Available from: [Link]

-

Cheméo. 3,4-Methylenedioxybenzyl chloride. Available from: [Link]

-

ResearchGate. THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Available from: [Link]

- Google Patents. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.

-

Hameedi, S. M. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available from: [Link]

-

NIST. 3,4-Methylenedioxybenzyl chloride. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.najah.edu [repository.najah.edu]

- 3. organicreactions.org [organicreactions.org]

- 4. Organozinc chemistry â Grokipedia [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

3,4-Methylenedioxybenzylzinc Chloride: Physicochemical Profiling and Negishi Cross-Coupling Methodologies

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of the 1,3-benzodioxole (methylenedioxybenzene) motif is a highly effective strategy for modulating lipophilicity, restricting conformational flexibility, and enhancing target affinity (as seen in pharmacophores like tadalafil and paroxetine analogs). 3,4-Methylenedioxybenzylzinc chloride serves as a critical organometallic building block for appending this moiety via transition-metal-catalyzed C–C bond formation.

Unlike highly basic Grignard or organolithium reagents, benzylic zinc reagents occupy an optimal "Goldilocks" zone of reactivity. They possess superior functional group tolerance while remaining significantly more nucleophilic than organoboron species, thereby bypassing the harsh basic conditions required in Suzuki-Miyaura couplings[1]. This whitepaper provides an in-depth technical breakdown of the reagent's physicochemical properties, mechanistic behavior, and field-proven experimental protocols.

Physicochemical Properties & Specifications

Understanding the physical parameters of 3,4-methylenedioxybenzylzinc chloride is paramount for maintaining its titer and ensuring reproducible kinetics. The reagent is commercially distributed as a stabilized solution in anhydrous tetrahydrofuran (THF)[2].

Table 1: Chemical and Physical Properties

| Property | Specification / Value |

| Chemical Name | 3,4-Methylenedioxybenzylzinc chloride |

| IUPAC / Synonyms | (Benzo[d][1,3]dioxol-5-ylmethyl)zinc(II) chloride |

| Molecular Formula | C₈H₇ClO₂Zn |

| Molecular Weight | 235.97 g/mol |

| MFCD Number | MFCD22684988 |

| Appearance | Brown to black colored solution |

| Standard Concentration | 0.50 M in Tetrahydrofuran (THF) |

| Flash Point | -17.2 °C (1.0 °F) (Driven by THF solvent) |

| Storage Conditions | 2–8 °C under inert atmosphere (Argon/Nitrogen) |

| Hydrolysis Byproduct | 5-Methylbenzo[d][1,3]dioxole (CAS: 7145-99-5) |

Mechanistic Insights: The Organozinc Advantage

Benzylic zinc chlorides are typically synthesized via the direct insertion of highly reactive zinc (e.g., Rieke zinc) into the corresponding benzylic chloride, or through a Knochel-type magnesium insertion in the presence of ZnCl₂ and LiCl. The presence of THF is not merely for solvation; the oxygen atoms in THF coordinate directly to the zinc center, stabilizing the organometallic species and preventing precipitation driven by the Schlenk equilibrium.

The electron-donating nature of the 3,4-methylenedioxy moiety significantly increases the electron density at the benzylic carbon. While this accelerates the transmetalation step in palladium-catalyzed cross-couplings, it also necessitates careful matching with an appropriate phosphine ligand to prevent premature catalyst decomposition or benzylic homocoupling[3].

The Negishi Catalytic Cycle

The logical relationship between the active palladium catalyst, the aryl halide electrophile, and the organozinc nucleophile is mapped below.

Caption: Catalytic cycle of the Negishi cross-coupling utilizing 3,4-methylenedioxybenzylzinc chloride.

Experimental Workflow: Negishi Cross-Coupling

To harness the full potential of 3,4-methylenedioxybenzylzinc chloride, the catalytic system must be precisely tuned. The use of Pd(OAc)₂ in conjunction with the dialkylbiaryl phosphine ligand S-Phos is highly recommended[4]. S-Phos provides the necessary steric bulk to accelerate reductive elimination, while its electron-rich nature facilitates the oxidative addition of challenging aryl chlorides and bromides.

Experimental Workflow Diagram

Caption: Sequential workflow for the Negishi cross-coupling of benzylic zinc reagents.

Step-by-Step Protocol: Pd-Catalyzed Cross-Coupling with Aryl Halides

Note: This protocol is designed as a self-validating system. Pay close attention to the causality behind each procedural choice.

-

Catalyst Activation (Schlenk Technique) :

-

Action : In a flame-dried Schlenk flask under a strict argon atmosphere, charge Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).

-

Causality : The 1:2 Palladium-to-ligand ratio ensures the formation of the highly active monomeric Pd(0)L complex. Argon is strictly required; trace oxygen will irreversibly oxidize the phosphine ligand and quench the Pd(0) species.

-

-

Electrophile Solvation :

-

Action : Add the aryl halide (1.0 equiv, e.g., 4-bromobenzonitrile) dissolved in anhydrous THF to yield a 0.2 M solution. Stir for 5 minutes at room temperature.

-

-

Transmetalation Agent Addition :

-

Action : Dropwise add the 3,4-methylenedioxybenzylzinc chloride solution (0.50 M in THF, 1.2 to 1.5 equiv) via a gas-tight syringe[3].

-

Causality : A slight stoichiometric excess of the organozinc reagent compensates for any adventitious moisture in the system. Dropwise addition prevents localized concentration spikes that could favor benzylic homocoupling pathways.

-

-

Reaction Execution & Monitoring :

-

Action : Stir the mixture at room temperature to 50 °C for 2–12 hours. Monitor conversion via GC-MS or TLC.

-

Validation : A color change from pale yellow to dark brown/black often indicates the formation of inactive Pd nanoparticles (catalyst deactivation). If this occurs prematurely, verify the anhydrous integrity of your THF and organozinc titer.

-

-

Quenching Dynamics :

-

Action : Cool the reaction to 0 °C and quench slowly with saturated aqueous NH₄Cl.

-

Causality : NH₄Cl safely protonates the unreacted organozinc reagent. Unlike NaOH or pure water, NH₄Cl prevents the precipitation of intractable zinc hydroxide (Zn(OH)₂) emulsions, facilitating clean phase separation.

-

-

Isolation :

-

Action : Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography.

-

Safety, Handling, and Degradation Pathways

Organozinc solutions in THF are highly flammable and moisture-sensitive. Strict adherence to safety protocols is required.

-

Storage : Must be stored at 2–8 °C under a positive pressure of Argon or Nitrogen to prevent titer loss[2].

-

Hydrolysis & Titer Assessment : Exposure to atmospheric moisture leads to rapid hydrolysis. The degradation product is 5-methylbenzo[d][1,3]dioxole (also known as 3,4-methylenedioxytoluene, CAS: 7145-99-5)[2][5][6]. To assess the viability of an aged reagent bottle, an aliquot can be quenched and analyzed via GC-MS (target m/z = 136.15). High levels of this byproduct indicate a compromised reagent.

-

Handling : Always use explosion-proof equipment and grounded fume hoods due to the exceptionally low flash point of the THF solvent (-17.2 °C)[2].

References

-

Rieke Metals. Safety Data Sheet: 3,4-Methylenedioxybenzylzinc chloride, 0.50 M in Tetrahydrofuran (MFCD22684988). URL: [Link]

-

J-Stage (Chemical and Pharmaceutical Bulletin). The Constituents of Schizandra chinensis BAILL. IX. The Cleavage of the Methylenedioxyl Moiety with Lead Tetraacetate in Benzene. URL:[Link]

-

Pharmaffiliates. Product Specification: 5-Methylbenzo[d][1,3]dioxole (CAS 7145-99-5). URL:[Link]

-

Chemical Communications (RSC Publishing). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. URL:[Link]

-

Ludwig-Maximilians-Universität München (LMU). Cross-coupling of benzylic zinc reagents, preparation and applications (Dissertation). URL: [Link]

-

ElectronicsAndBooks / Knochel Group. Polyfunctional benzylic zinc chlorides by the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl₂. URL: [Link]

Sources

- 1. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 2. riekemetals.com [riekemetals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. The Constituents of Schizandra chinensis BAILL. IX. The Cleavage of the Methylenedioxyl Moiety with Lead Tetraacetate in Benzene, and the Structure of Angeloylgomisin Q [jstage.jst.go.jp]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Negishi cross-coupling protocol using 3,4-methylenedioxybenzylzinc chloride

Application Note: Advanced Negishi Cross-Coupling Protocols Utilizing 3,4-Methylenedioxybenzylzinc Chloride

Executive Summary & Synthetic Utility

3,4-Methylenedioxybenzylzinc chloride (also known as piperonylzinc chloride) is a highly versatile organozinc reagent utilized in the construction of complex diarylmethane architectures. The 3,4-methylenedioxybenzyl (piperonyl) motif is a privileged pharmacophore found in numerous bioactive natural products, such as benzylisoquinoline alkaloids (e.g., papaverine derivatives), and synthetic phosphodiesterase (PDE) inhibitors. By leveraging the Negishi cross-coupling reaction, drug development professionals can directly append this motif to aryl, heteroaryl, and vinyl halides under mild conditions.

Mechanistic Foundations & Reagent Dynamics

Unlike highly polarized organolithium or Grignard reagents, organozinc halides possess a highly covalent carbon-metal bond. This attenuated nucleophilicity translates to exceptional functional group tolerance. Notably, benzylic zinc reagents can be coupled with electrophiles bearing relatively acidic protons (such as unprotected alcohols or secondary amines) without the need for transient protecting groups[1].

Causality in Reaction Design: The electron-donating nature of the 3,4-methylenedioxy system stabilizes the benzylic zinc species but also increases its propensity for bimolecular homocoupling (yielding 1,2-bis(3,4-methylenedioxyphenyl)ethane). To suppress this non-productive pathway, the concentration of the zinc reagent in the catalytic cycle must be kept to an absolute minimum. This is achieved kinetically by the slow addition of the zinc reagent via a syringe pump[2]. Furthermore, the use of electron-rich, sterically demanding biaryl phosphine ligands (like S-Phos) accelerates the oxidative addition of the aryl halide and facilitates rapid reductive elimination, ensuring the palladium center is rapidly turned over before side reactions occur[1].

Visualization of the Catalytic Cycle

Negishi cross-coupling catalytic cycle utilizing 3,4-methylenedioxybenzylzinc chloride.

Reagent Specifications & Handling

3,4-Methylenedioxybenzylzinc chloride is typically supplied or prepared as a 0.5 M solution in anhydrous Tetrahydrofuran (THF)[3].

Table 1: Physical Properties and Safety Specifications

| Parameter | Specification / Detail |

| Appearance | Brown to black colored solution[3] |

| Concentration | 0.50 M in THF[3] |

| Hazards | Highly flammable liquid and vapor. Reacts with water to release flammable gases. Causes serious eye damage[3]. |

| Storage | 2-8 °C under Argon or Nitrogen atmosphere[3]. |

| Quench Product | Reacts with aqueous media to form 5-methyl-1,3-benzodioxole[3]. |

Handling Causality: Because organozinc reagents degrade rapidly upon exposure to atmospheric moisture (yielding the protonated 5-methyl-1,3-benzodioxole byproduct), strict Schlenk techniques and oven-dried glassware are mandatory to preserve the active titer[4].

Self-Validating Experimental Protocol

This protocol describes the coupling of 3,4-methylenedioxybenzylzinc chloride with a generic aryl bromide. The procedure incorporates in-process controls (IPC) to ensure a self-validating workflow.

Materials Required:

-

Aryl bromide (1.0 equiv, e.g., 2.0 mmol)

-

3,4-Methylenedioxybenzylzinc chloride (0.5 M in THF, 1.2 - 1.4 equiv)[2]

-

Pd(OAc)₂ (1 - 2 mol%)[1]

-

S-Phos (2 - 4 mol%)[1]

-

Anhydrous THF

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with ultra-high-purity Argon (repeat 3 times).

-

Catalyst Activation: Charge the flask with the aryl bromide (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and S-Phos (0.04 mmol, 16.4 mg). Add 4.0 mL of anhydrous THF. Stir the mixture at 25 °C for 15 minutes to allow the formation of the active Pd(0)-S-Phos complex. The solution typically transitions to a pale yellow/orange color.

-

Reagent Loading: Draw 5.6 mL (2.8 mmol, 1.4 equiv) of the 0.5 M 3,4-methylenedioxybenzylzinc chloride solution into a gas-tight syringe purged with Argon.

-

Controlled Addition (Critical Step): Mount the syringe on a programmable syringe pump. Add the zinc reagent dropwise to the stirring catalyst/aryl halide solution at a rate of 3.7 mL/h (approx. 90 minutes total addition time) at 25 °C[2]. Causality: Slow addition maintains a low steady-state concentration of the zinc reagent, preventing bimolecular homocoupling.

-

Reaction Maturation & IPC: After the addition is complete, stir the reaction for an additional 1-2 hours at 25 °C.

-

Self-Validation Check: Withdraw a 50 µL aliquot, quench into 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL ethyl acetate, and analyze the organic layer via GC-MS. The reaction is complete when the aryl bromide peak is consumed. The presence of 5-methyl-1,3-benzodioxole indicates excess active zinc reagent was present prior to quenching[3].

-

-

Quench and Workup: Once complete, cool the flask to 0 °C and quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl solution[4]. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

-

Purification: Wash the combined organic phases with an aqueous thiourea solution (to scavenge residual palladium) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify the crude residue via flash column chromatography.

Quantitative Data: Reaction Scope & Comparative Yields

The following table summarizes expected yields and conditions for the Negishi coupling of benzylic zinc reagents with various electrophiles based on established literature parameters[5],[1],[6].

Table 2: Representative Reaction Scope and Yields

| Electrophile | Catalyst System | Temp (°C) | Time (h) | Isolated Yield (%) |

| 4-Bromobenzyl alcohol | Pd(OAc)₂ / S-Phos | 25 | 2.5 | 98 |

| 2-Chloropyridine | Pd(OAc)₂ / S-Phos | 25 | 4.0 | 85 |

| 3-Ethoxy-4-iodo-1H-pyrazole | Pd₂(dba)₃ / Q-Phos | 60 | 16.0 | 78 |

| Ethyl 4-bromobenzoate | CoCl₂ / Isoquinoline | 50 | 12.0 | 70 |

Note: Cobalt-catalyzed alternatives (e.g., CoCl₂ with isoquinoline) have also been successfully developed for benzylic zinc cross-couplings, offering a cost-effective alternative to Palladium[5]. Furthermore, coupling with complex heterocycles like 3-ethoxypyrazoles demonstrates the utility of this method in library synthesis for new chemical entities[6].

References

-

[2] Knochel, P. et al. "Supporting Information: Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents." AWS/American Chemical Society. URL: [Link]

-

[3] Rieke Metals. "Safety Data Sheet: 3,4-Methylenedioxybenzylzinc chloride, 0.50 M in Tetrahydrofuran." Rieke Metals. URL: [Link]

-

[5] Knochel, P. et al. "A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides." Chemical Communications. URL:[Link]

-

[1] Manolikakes, G., Schade, M. A., Muñoz Hernandez, C., Mayr, H., Knochel, P. "Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents." Organic Letters. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. riekemetals.com [riekemetals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Preparation of 3,4-methylenedioxybenzylzinc chloride from piperonyl chloride

Application Note: High-Fidelity Synthesis of 3,4-Methylenedioxybenzylzinc Chloride via LiCl-Mediated Zinc Insertion

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

The Benzylic Homocoupling Dilemma & Mechanistic Rationale

The preparation of benzylic organozinc reagents via direct metal insertion is notoriously challenging. When piperonyl chloride (3,4-methylenedioxybenzyl chloride) is exposed to standard zinc dust, the transient benzylic radical or anion rapidly reacts with unconsumed starting material. This Wurtz-type homocoupling generates 1,2-bis(3,4-methylenedioxyphenyl)ethane as a major byproduct, severely degrading the yield and purity of the desired organometallic reagent[1].

To circumvent this thermodynamic sink, this protocol employs the Knochel LiCl-mediated insertion methodology [2].

The Causality of Experimental Choices:

-

Lithium Chloride (LiCl) Addition: LiCl acts as a powerful solubilizing agent. As the 3,4-methylenedioxybenzylzinc chloride forms on the solid zinc surface, it immediately complexes with LiCl to form a highly soluble zincate-like complex ( RZnCl⋅LiCl ). This rapid solubilization continuously clears the active metal surface, accelerating the forward insertion rate while physically removing the reactive organometallic species from the vicinity of unreacted piperonyl chloride. This dynamic suppresses homocoupling to <5%[1].

-

Dual Chemical Activation: The sequential addition of 1,2-dibromoethane and chlorotrimethylsilane (TMSCl) is critical. 1,2-dibromoethane reacts with zinc to evolve ethylene gas, physically micro-fracturing the passivating zinc oxide layer. TMSCl subsequently scavenges residual oxides and moisture, exposing pure, highly reactive Zn0 .

Reagent Matrix & Stoichiometric Parameters

Note: Strict adherence to anhydrous conditions is mandatory. All solid reagents must be thermally dried under high vacuum prior to use.

| Reagent / Material | Role in Synthesis | Eq. | Amount (for 10 mmol scale) | Notes / Purity Requirements |

| Piperonyl Chloride | Electrophilic Substrate | 1.0 | 1.70 g (10.0 mmol) | Distilled prior to use; store under Ar. |

| Zinc Dust | Metal Source | 1.5 | 0.98 g (15.0 mmol) | >98% purity, particle size <10 μm. |

| Lithium Chloride (LiCl) | Surface Solubilizer | 1.5 | 0.64 g (15.0 mmol) | Ultra-dry (>99.9%); highly hygroscopic. |

| 1,2-Dibromoethane | Physical Activator | 0.05 | 43 μL (0.5 mmol) | Generates ethylene gas to fracture ZnO. |

| TMSCl | Chemical Activator | 0.01 | 13 μL (0.1 mmol) | Scavenges residual moisture/oxides. |

| Tetrahydrofuran (THF) | Solvent | - | 10.0 mL | Anhydrous, sure-seal, distilled over Na/benzophenone. |

Logical Workflow of LiCl-Mediated Insertion

Figure 1: Workflow of LiCl-mediated zinc insertion into piperonyl chloride.

Self-Validating Experimental Protocol

Phase 1: System Preparation & Zinc Activation

-

Thermal Desiccation: Equip a 50 mL Schlenk flask with a magnetic stir bar. Add zinc dust (0.98 g, 15.0 mmol) and anhydrous LiCl (0.64 g, 15.0 mmol). Connect the flask to a high-vacuum line ( 10−2 mbar) and heat to 150 °C using a heat gun or oil bath for 2 hours. Causality: LiCl is exceptionally hygroscopic. Co-drying with zinc ensures the complete removal of trace water that would otherwise protonate the resulting organozinc reagent to yield 5-methyl-1,3-benzodioxole[3].

-

Solvent Addition: Cool the flask to 25 °C and backfill with ultra-pure Argon. Add anhydrous THF (5.0 mL) to create a heterogeneous suspension.

-

Physical Activation: Add 1,2-dibromoethane (43 μL, 5 mol%). Heat the suspension gently to 65 °C for 10 minutes until slight bubbling (ethylene evolution) is observed, then cool back to 25 °C.

-

Chemical Scouring: Add TMSCl (13 μL, 1 mol%) and stir vigorously for 15 minutes at 25 °C.

Phase 2: Controlled Insertion

-

Substrate Preparation: In a separate flame-dried vial under Argon, dissolve piperonyl chloride (1.70 g, 10.0 mmol) in anhydrous THF (5.0 mL).

-

Syringe Pump Addition: Draw the piperonyl chloride solution into a gas-tight syringe. Add this solution dropwise to the activated Zn/LiCl suspension at 25 °C over a period of 1 hour using a syringe pump. Causality: Dropwise addition maintains an artificially low steady-state concentration of the electrophile in the reaction matrix. This kinetically disfavors the bimolecular homocoupling reaction between the newly formed organozinc species and unreacted piperonyl chloride.

-

Maturation: Stir the reaction mixture for an additional 2 hours at 25 °C.

Phase 3: Self-Validating Titration & Quality Control

A robust protocol must be self-validating. Do not assume 100% conversion. 8. Phase Separation: Turn off stirring and allow the unreacted zinc dust to settle completely (approx. 2 hours), or transfer the mixture via cannula to a dry centrifuge tube and briefly centrifuge. The resulting supernatant should be a clear, pale-brown solution[3]. 9. Iodometric Titration: Transfer a 0.50 mL aliquot of the clear supernatant to a dry flask containing a known, standardized solution of iodine ( I2 ) in THF. Titrate until the distinct brown color of iodine persists. Causality: Iodine reacts quantitatively with carbon-bound zinc. This titration accurately measures the active molarity of the 3,4-methylenedioxybenzylzinc chloride, ensuring precise stoichiometry for downstream applications (e.g., Negishi cross-couplings).

Quality Control & Troubleshooting Matrix

| Analytical Observation | Diagnostic Meaning | Corrective Action / Causality |

| Titration yields <0.5 M active zinc | Incomplete insertion or protonation. | Check THF for peroxides/moisture. Ensure LiCl was rigorously dried. |

| GC-MS shows high 5-methyl-1,3-benzodioxole | Organozinc was quenched by water. | The system is leaking atmospheric moisture. Re-flame dry all glassware[3]. |

| GC-MS shows 1,2-diarylethane byproduct | Wurtz homocoupling occurred. | Slow down the addition rate of piperonyl chloride; ensure active stirring[1]. |

| Supernatant is black/opaque | Colloidal zinc suspended in solution. | Centrifuge the reagent. Colloidal zinc can interfere with Pd-catalyzed downstream couplings. |

References

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-mediated preparation of highly functionalized benzylic zinc chlorides. Organic Letters, 10(6), 1107-1110. URL:[Link]

-

Piller, F. M., Metzger, A., Schade, M. A., Haag, B. A., Gavryushin, A., & Knochel, P. (2009). Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in the Presence of LiCl. Chemistry - A European Journal, 15(29), 7192-7202. URL:[Link]

-

Rieke Metals. (2019). Safety Data Sheet: 3,4-Methylenedioxybenzylzinc chloride, 0.50 M in Tetrahydrofuran. Rieke Metals, LLC. URL: [Link]

Sources

Application Note: Palladium-Catalyzed Negishi Cross-Coupling Using 3,4-Methylenedioxybenzylzinc Chloride

Executive Summary & Strategic Importance

The 3,4-methylenedioxybenzyl (piperonyl) moiety is a highly privileged pharmacophore embedded in a vast array of natural products (e.g., papaverine derivatives) and synthetic therapeutics, including PDE5 inhibitors and novel pyridyl inhibitors of the hedgehog signaling pathway[1]. The direct installation of this group via sp³-sp² carbon-carbon bond formation is most efficiently achieved using 3,4-methylenedioxybenzylzinc chloride in a palladium-catalyzed Negishi cross-coupling[2].

Unlike traditional Suzuki or Stille couplings, the Negishi reaction utilizing benzylic zinc reagents offers exceptional functional group tolerance and proceeds under remarkably mild conditions, making it an indispensable tool for late-stage functionalization in drug development[3].

Mechanistic Insights & Causality

The successful execution of a benzylic Negishi coupling requires a deep understanding of the underlying organometallic kinetics. Benzylic zinc reagents possess a highly covalent C–Zn bond, rendering them exceptionally tolerant of sensitive functional groups such as esters, nitriles, and even unprotected amines or alcohols[3]. However, benzylic zinc species are also prone to off-cycle homocoupling if the catalytic cycle is not optimized.

Causality in Catalyst and Ligand Selection: The choice of the catalytic system is deliberate. Using a combination of Pd(OAc)₂ and S-Phos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly recommended[3]. The electron-rich dicyclohexylphosphine moiety of S-Phos accelerates the oxidative addition of the aryl halide. More importantly, the steric bulk of the biphenyl backbone forces the intermediate into a conformation that facilitates rapid reductive elimination. This rapid turnover is critical: it outcompetes off-cycle β-hydride elimination and suppresses the homocoupling of the 3,4-methylenedioxybenzylzinc chloride[3]. Alternatively, N-heterocyclic carbene (NHC) complexes like PEPPSI-IPr can be utilized to achieve similar rapid reductive elimination kinetics[4].

Catalytic cycle of the Pd-catalyzed Negishi coupling with piperonylzinc chloride.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when coupling 3,4-methylenedioxybenzylzinc chloride with various electrophiles using optimized catalytic systems, demonstrating the robustness of the methodology across different electronic and steric environments[3][4].

| Electrophile | Catalyst System | Solvent | Temp / Time | Expected Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (1 mol%) / S-Phos (2 mol%) | THF | 25 °C / 2 h | 85 - 92% |

| 4-Bromobenzonitrile | PEPPSI-IPr (2 mol%) | THF | 25 °C / 2 h | 88 - 94% |

| 2-Chloropyridine | Pd(PPh₃)₄ (5 mol%) | THF/NMP | 60 °C / 12 h | 75 - 80% |

| 4-Bromoaniline (Unprotected) | Pd(OAc)₂ (1 mol%) / S-Phos (2 mol%) | THF | 25 °C / 1 h | 85 - 88% |

Experimental Protocols & Self-Validating Workflows

Protocol: Synthesis of Diarylmethanes via Negishi Cross-Coupling

Objective: To couple 3,4-methylenedioxybenzylzinc chloride (0.5 M in THF) with an aryl bromide.

Causality in Reagent Addition: The slow addition of the zinc reagent via a syringe pump is a critical parameter. By keeping the steady-state concentration of the benzylic zinc reagent low, the transmetalation step is forced to couple strictly with the oxidative addition complex, maximizing the cross-coupling yield and preventing the formation of 1,2-bis(3,4-methylenedioxyphenyl)ethane (the homocoupling byproduct)[3].

Step-by-Step Methodology:

-

Preparation of the Catalytic System: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times). Charge the flask with the aryl bromide (1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and S-Phos (8.2 mg, 0.02 mmol, 2 mol%)[3].

-

Solvation: Add 2.0 mL of anhydrous, degassed THF to the flask. Stir at 25 °C for 10 minutes until a homogeneous, pale-yellow active catalyst solution is formed.

-

Syringe Pump Addition: Load a gas-tight syringe with 3,4-methylenedioxybenzylzinc chloride (2.4 mL of a 0.5 M solution in THF, 1.2 mmol). Mount the syringe on a programmable syringe pump. Add the zinc reagent dropwise to the reaction mixture over a period of 90 minutes while maintaining the reaction temperature at 25 °C[3].

-

Self-Validating In-Process Control (IPC): After the addition is complete, stir for an additional 30 minutes. Withdraw a 50 µL aliquot via microsyringe. Quench the aliquot into 0.5 mL of saturated aqueous NH₄Cl and extract with 0.5 mL of ethyl acetate. Analyze the organic layer via GC-MS. Validation metric: The complete disappearance of the aryl halide starting material peak and the emergence of the target diarylmethane mass ion confirms successful catalytic turnover.

-

Quench and Work-up: Once IPC confirms completion, quench the bulk reaction mixture with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous phase with diethyl ether (3 × 15 mL)[3].

-

Purification: Wash the combined organic phases with an aqueous thiourea solution (to scavenge residual palladium) and brine, then dry over anhydrous Na₂SO₄[3]. Filter, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Logical workflow and in-process control for the Negishi cross-coupling protocol.

References

1.[1] EP1789390B1 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL:

3.[4] One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates Source: Organic Chemistry Portal URL:[Link]

4.[3] Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Source: ACS Publications (Organic Letters) URL:[Link]

Sources

- 1. EP1789390B1 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

Step-by-step synthesis of 3,4-methylenedioxybenzylzinc chloride

I must strictly decline the request to provide a step-by-step synthesis or detailed protocol for 3,4-methylenedioxybenzylzinc chloride. This specific organozinc compound serves as a direct precursor in the illicit synthesis of controlled substances, notably 3,4-methylenedioxymethamphetamine (MDMA), via cross-coupling reactions that yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P/PMK). Providing actionable instructions for the synthesis of such precursors violates core safety directives regarding the manufacture of illegal drugs and dangerous chemicals.

I can, however, provide an academic overview of the general chemical principles underlying the formation of benzylic zinc reagents, the mechanistic role of additives like lithium chloride in these processes, and the standard safety protocols required for handling reactive organometallic compounds in a legitimate, professional laboratory setting.

General Principles of Benzylic Zinc Reagent Formation

Benzylic zinc reagents are highly valued in organic synthesis, particularly for Negishi cross-coupling reactions, due to their excellent chemoselectivity and functional group tolerance[1][2]. Historically, the preparation of these reagents from benzylic halides (chlorides or bromides) was challenging. It often required the use of highly activated, expensive "Rieke zinc" or elevated temperatures, which frequently led to unwanted Wurtz-type homocoupling side reactions[1][3].

A significant methodological breakthrough was the discovery that the direct insertion of commercial zinc dust into organic halides is vastly accelerated by the presence of anhydrous salts, specifically lithium chloride (LiCl)[1][4].

The Mechanistic Role of Lithium Chloride (LiCl)

In standard organozinc preparation, the insertion of zinc into a carbon-halogen bond can be self-limiting. The resulting organozinc species often forms polymeric aggregates on the surface of the zinc metal, passivating the surface and halting the reaction.

The addition of stoichiometric amounts of anhydrous LiCl to the tetrahydrofuran (THF) solvent disrupts this passivation[1][3]. LiCl is highly soluble in THF and coordinates with the newly formed organozinc species. This coordination forms a highly soluble zincate-like complex (e.g., RZnCl⋅LiCl ), which rapidly migrates away from the metal surface, exposing fresh zinc for continuous reaction[1]. This allows the direct insertion to proceed smoothly at room temperature using standard commercial zinc dust, minimizing homocoupling and preserving sensitive functional groups[2].

Comparative Methodologies for Zinc Insertion

The transition from traditional methods to LiCl-mediated methods has standardized the preparation of these reagents in professional settings.

| Parameter | Traditional Direct Insertion | Rieke Zinc Method | LiCl-Mediated Method (Knochel) |

| Zinc Source | Commercial Zn dust / foil | Freshly reduced Zn* (highly active) | Commercial Zn dust (<10 micron)[1] |

| Reaction Conditions | Elevated temperatures (reflux) | Low to room temperature | Mild (0 °C to 25 °C)[2] |

| Homocoupling Byproducts | High | Moderate | Very Low (<5%)[2] |

| Functional Group Tolerance | Poor (due to heat) | Good | Excellent (tolerates esters, ketones)[2][3] |

| Reagent Complexity | Low | High (requires hazardous reduction step) | Low (requires strict anhydrous LiCl)[1] |

General Workflow of LiCl-Mediated Zincation

The following diagram illustrates the logical flow of a standard LiCl-mediated zinc insertion and subsequent application in a cross-coupling catalytic cycle.

General workflow for the LiCl-mediated synthesis and application of benzylic zinc reagents.

Professional Laboratory Safety & Handling Protocols

Organozinc reagents, while generally less reactive than their Grignard (organomagnesium) or organolithium counterparts, still pose significant safety risks and require strict adherence to professional laboratory protocols[1].

-

Inert Atmosphere Requirements: Organozinc reagents react with atmospheric moisture to form hydrocarbons and basic zinc salts, and can react with oxygen. All preparations must be conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen) using established Schlenk line techniques or within a glovebox[1].

-

Solvent Hazards: The standard solvent for these reactions, THF, is highly flammable and prone to forming explosive peroxides upon exposure to air and light. THF must be rigorously dried (e.g., via a solvent purification system or distillation over sodium/benzophenone) and tested for peroxides prior to use[1].

-

Pyrophoric Potential: While dilute solutions of benzylic zinc reagents are typically not pyrophoric, highly concentrated solutions, solid organozinc residues, and the finely divided zinc dust used in the preparation can ignite spontaneously in air.

-

Personal Protective Equipment (PPE): Operators must wear flame-resistant laboratory coats (e.g., Nomex), safety goggles or face shields, and appropriate chemical-resistant gloves.

-

Quenching and Waste Disposal: Unreacted zinc dust and residual organozinc compounds must never be disposed of directly into aqueous waste streams. They must be systematically and carefully quenched in a fume hood under an inert atmosphere. A standard professional quenching protocol involves the slow, dropwise addition of a less reactive proton source (like isopropanol or ethyl acetate), followed by water, and finally a dilute acid (e.g., 1M HCl) to dissolve the zinc salts, ensuring the reaction flask is vented to prevent the buildup of hydrogen gas.

Sources

Application Note: Advanced Synthesis of Pharmaceutical Intermediates via Negishi Cross-Coupling with 3,4-Methylenedioxybenzylzinc Chloride

Executive Summary & Chemical Context

The 3,4-methylenedioxybenzyl (piperonyl) moiety is a privileged pharmacophore embedded in numerous bioactive molecules, including PDE5 inhibitors (e.g., Tadalafil derivatives), antimicrobial agents, and hedgehog signaling pathway inhibitors . For late-stage functionalization and intermediate synthesis, the Negishi cross-coupling of 3,4-methylenedioxybenzylzinc chloride with aryl or heteroaryl halides remains the premier method for constructing C(sp³)–C(sp²) bonds.

However, electron-rich benzylic zinc reagents present unique synthetic challenges. They are highly sensitive to moisture, prone to Wurtz-type homocoupling, and often exhibit sluggish transmetalation rates if the palladium catalytic cycle is not precisely tuned . This application note provides a self-validating, causality-driven framework for the in situ preparation and application of 3,4-methylenedioxybenzylzinc chloride, ensuring high-fidelity coupling in pharmaceutical workflows.

Mechanistic Insights: Causality in Reagent Design

To achieve high yields and prevent side reactions, every component of the reaction mixture must be deliberately selected based on its mechanistic role.

The Role of Lithium Chloride (LiCl) in Zinc Insertion

Direct insertion of zinc dust into electron-rich benzylic chlorides is historically slow due to the formation of insoluble polymeric organozinc species on the metal surface. By introducing stoichiometric anhydrous LiCl (Knochel's Method), the reaction landscape is fundamentally altered . LiCl breaks down these polymeric aggregates, solubilizing the organozinc species to form a highly reactive [Ar-CH₂-ZnCl • LiCl] complex. This shifts the equilibrium, dramatically accelerating the insertion rate and suppressing homocoupling (<5%).

Catalyst and Ligand Selection

Electron-rich benzylic zinc reagents require robust stabilization of the Pd(0) intermediate. Standard ligands like PPh₃ often fail because they do not provide sufficient steric bulk to accelerate the reductive elimination step, leaving the long-lived Pd(II) intermediate vulnerable to side reactions. Employing bulky, electron-rich dialkylbiaryl phosphine ligands—such as SPhos or XPhos —facilitates rapid oxidative addition and forces rapid reductive elimination, effectively outcompeting homocoupling pathways .

Experimental Workflows & Logical Relationships

The following diagram illustrates the mechanistic logic, from the physical activation of the zinc surface to the continuous palladium catalytic cycle.

Fig 1: LiCl-mediated zinc insertion and Negishi cross-coupling catalytic cycle.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They incorporate internal validation steps to ensure the integrity of the reagents before proceeding to the next synthetic stage.

Protocol A: In Situ Preparation of 3,4-Methylenedioxybenzylzinc Chloride (0.5 M in THF)

Causality Note: Zinc dust is naturally passivated by a layer of ZnO. 1,2-dibromoethane generates ethylene gas to mechanically fracture this oxide layer, while TMSCl chemically scavenges residual moisture and cleans the exposed metal.

-

Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with Argon (repeat 3x).

-

Zinc Activation: Add zinc dust (1.5 equiv, 30 mmol) and anhydrous LiCl (1.5 equiv, 30 mmol). Heat the flask to 150 °C under vacuum for 15 minutes to remove trace water, then cool to room temperature under Argon.

-

Surface Clearing: Add anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat gently to 60 °C until bubbling is observed. Cool to 25 °C and add TMSCl (1 mol%). Stir for 15 minutes.

-

Insertion: Dissolve 3,4-methylenedioxybenzyl chloride (1.0 equiv, 20 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the activated zinc suspension over 30 minutes to prevent thermal runaway and minimize localized concentration spikes that lead to homocoupling.

-

Validation (Iodometric Titration): Do not proceed blindly. After 2 hours of stirring, allow the unreacted zinc to settle. Extract a 1.0 mL aliquot of the supernatant. Quench with a known excess of iodine in THF, and back-titrate with standard 0.1 M aqueous sodium thiosulfate.

-

Go/No-Go Decision: The reaction is validated only if the calculated active organozinc concentration is ≥ 0.45 M.

-

Protocol B: General Negishi Cross-Coupling Procedure

Causality Note: Pd(OAc)₂ is utilized as an air-stable Pd(II) precatalyst. It is rapidly reduced in situ by a small fraction of the organozinc reagent to generate the active Pd(0) species, initiating the catalytic cycle.

-

Catalyst Activation: In a separate flame-dried Schlenk flask under Argon, charge the electrophile (aryl/heteroaryl halide, 1.0 equiv, 5.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Add anhydrous THF (10 mL) and stir for 10 minutes at room temperature.

-

Coupling: Using a dry syringe, transfer the titrated 3,4-methylenedioxybenzylzinc chloride solution (1.2 equiv, 6.0 mmol) dropwise into the reaction mixture.

-

Validation (Reaction Tracking): Stir the mixture at the designated temperature (see Table 1). After 2 hours, extract a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS or GC-MS against an internal standard (e.g., dodecane).

-

Go/No-Go Decision: Proceed to workup only when the electrophile peak area indicates >95% conversion.

-

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Quantitative Data: Substrate Scope and Optimization

The table below summarizes validated reaction conditions for coupling 3,4-methylenedioxybenzylzinc chloride with various pharmaceutical building blocks.

| Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Optimization Notes |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | THF | 25 | 4 | 88 | SPhos provides steric bulk, preventing homocoupling of the electron-rich coupling partners. |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | THF | 60 | 12 | 76 | XPhos is mandatory to facilitate oxidative addition into the highly inert C–Cl bond. |

| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | THF | 25 | 2 | 92 | Standard Pd(0) is sufficient due to the highly activated nature of the C–I bond. |

| Benzoyl chloride | Pd(PPh₃)₄ | THF | 0 to 25 | 1 | 95 | Rapid acylation; starting at 0 °C prevents over-addition of the organozinc to the resulting ketone. |

References

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters.[Link]

-

Alcázar, J. et al. (2021). "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling." The Journal of Organic Chemistry.[Link]

- Chen, H. et al. (2007). "Pyridyl inhibitors of hedgehog signalling.

Topic: Handling and Storage Guidelines for 3,4-Methylenedioxybenzylzinc Chloride in THF

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe and effective handling, storage, and utilization of 3,4-methylenedioxybenzylzinc chloride solutions in tetrahydrofuran (THF). As organozinc reagents are indispensable tools in modern organic synthesis, particularly for carbon-carbon bond formation like the Negishi cross-coupling, their inherent sensitivity to atmospheric conditions necessitates rigorous handling protocols.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure experimental success and laboratory safety. We will delve into the causality behind experimental choices, from reagent preparation to quenching and disposal, grounded in authoritative literature.

Reagent Profile and Core Safety Directives

Organozinc halides are valued for their high functional group tolerance and moderate reactivity compared to their organolithium or Grignard counterparts.[3] However, they are sensitive to both oxygen and protic solvents, which can lead to decomposition and unpredictable reactivity.[3][4] The precursor, 3,4-methylenedioxybenzyl chloride, is a lachrymator and requires careful handling in a well-ventilated fume hood.[5][6]

Table 1: Reagent Properties and Safety Summary

| Property | 3,4-Methylenedioxybenzylzinc Chloride | Tetrahydrofuran (THF) (Solvent) | 3,4-Methylenedioxybenzyl Chloride (Precursor) |

|---|---|---|---|

| Chemical Formula | C₈H₇Cl₂O₂Zn | C₄H₈O | C₈H₇ClO₂ |

| Molecular Weight | ~271.4 g/mol | 72.11 g/mol | 170.59 g/mol [7] |

| Appearance | Typically a solution in THF, may be colorless to pale yellow/brown. | Colorless liquid.[8] | Solid or liquid. |

| Key Hazards | Air and Moisture Sensitive. [1] Reacts with water and oxygen. May be pyrophoric at high concentrations. | Highly Flammable. [9] Can form explosive peroxides upon storage and exposure to air.[8][9] | Corrosive, Lachrymator. [6][10] Causes severe skin burns and eye damage. |

| Primary Safety Precaution | Handle exclusively under an inert atmosphere (Argon or Nitrogen).[1][11] | Use in a well-ventilated area, away from ignition sources. Test for peroxides before use.[9] | Handle in a chemical fume hood.[5] Wear appropriate PPE. |

| Recommended PPE | Flame-resistant lab coat, safety goggles, nitrile gloves.[12] | Flame-resistant lab coat, safety goggles, nitrile gloves. | Chemical splash goggles, gloves, lab coat.[5] |

Foundational Principles: The "Why" Behind the Protocol

The successful use of 3,4-methylenedioxybenzylzinc chloride hinges on the strict exclusion of air and moisture.[11]

-

Inert Atmosphere: Oxygen and water react with the carbon-zinc bond, leading to hydrolysis and oxidation. This not only consumes the active reagent but can also generate unwanted byproducts. All manipulations must be performed under a positive pressure of a dry, inert gas like argon or nitrogen using Schlenk line or glovebox techniques.[12][13]

-

Anhydrous Conditions: All glassware must be rigorously dried (typically oven-dried at >110 °C overnight and cooled under inert gas) to remove adsorbed water.[14] The solvent, THF, must be anhydrous grade and is often further purified by distillation from a suitable drying agent or by passing it through a solvent purification system.[8]

-

Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed or bypassed to initiate the oxidative addition that forms the organozinc reagent.[15] Common activation methods include treatment with 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl).[16][17]

-

Solubility and Stability: Organozinc halides can have limited solubility. The addition of salts like lithium chloride (LiCl) often breaks up aggregates and forms more soluble "ate" complexes, which can also enhance reactivity in subsequent coupling reactions.[15][16]

Storage Guidelines for 3,4-Methylenedioxybenzylzinc Chloride in THF

Proper storage is critical to maintain the reagent's potency.

-

Atmosphere: The solution must be stored under a positive pressure of a dry, inert gas (Argon is preferred due to its density).

-

Container: Use a flask specifically designed for air-sensitive reagents, such as a Schlenk flask or a Sure/Seal™-style bottle, which allows for transfer via syringe or cannula.[13][14][18]

-

Temperature: For short-term storage (1-3 days), refrigeration at 0-4 °C is acceptable. For longer-term storage (up to 3 weeks), some organozinc solutions can be stored at 0-4 °C, though stability should be verified.[19] Freezing is generally not recommended as it can lead to concentration changes upon thawing.

-

Monitoring: Before each use, visually inspect the solution. Significant precipitation or discoloration may indicate decomposition. The concentration of the organozinc solution can be determined by titration if necessary.[16]

Protocol 1: Preparation of 3,4-Methylenedioxybenzylzinc Chloride in THF

This protocol describes the in-situ generation of the reagent from its corresponding chloride.

Expert Rationale: This direct insertion method is convenient and avoids the isolation of the sensitive organozinc compound.[15] The use of LiCl is crucial for solubilizing the newly formed reagent.[16]

Required Equipment & Reagents:

-

Three-necked, round-bottom flask (oven-dried)

-

Reflux condenser and Argon/Nitrogen inlet (Schlenk line)

-

Magnetic stirrer and stir bar

-

Syringes and needles (oven-dried)

-

Zinc dust (<325 mesh)

-

Anhydrous Lithium Chloride (LiCl)

-

3,4-Methylenedioxybenzyl chloride

-

1,2-Dibromoethane (for activation)

-

Anhydrous THF

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a condenser, argon inlet, and a rubber septum on the third neck. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.

-

Zinc Activation: Add zinc dust (1.5 equiv.) and anhydrous LiCl (1.2 equiv.) to the flask. Add a small amount of anhydrous THF via syringe. To this suspension, add a few drops of 1,2-dibromoethane. Gentle heating may be required to initiate activation, which is indicated by the evolution of gas bubbles.[20]

-

Precursor Addition: Once activation is evident, add the remaining anhydrous THF. Dissolve 3,4-methylenedioxybenzyl chloride (1.0 equiv.) in anhydrous THF in a separate flame-dried flask. Transfer this solution dropwise via syringe to the stirred zinc suspension.

-

Reagent Formation: The reaction is exothermic. Maintain a consistent temperature (e.g., room temperature or gentle warming) and stir for 2-4 hours.[20] The progress can be monitored by taking small aliquots, quenching them, and analyzing by GC or TLC for the disappearance of the starting benzyl chloride.

-

Settling and Use: Once the reaction is complete, stop stirring and allow the excess zinc to settle. The supernatant containing the 3,4-methylenedioxybenzylzinc chloride solution is now ready for use in the subsequent reaction.[16]

Protocol 2: Safe Transfer of the Organozinc Solution

The transfer of the air-sensitive solution is a critical step where contamination is most likely to occur.

Expert Rationale: Using a double-tipped needle (cannula) under positive inert gas pressure is the most reliable method for transferring larger volumes (>10 mL) of air-sensitive liquids without exposure to the atmosphere.[12]

Diagram 1: Cannula Transfer Workflow

This diagram illustrates the setup for safely transferring the organozinc solution from the preparation flask (Flask A) to the reaction flask (Flask B) under a positive pressure of inert gas.

Caption: Workflow for transferring air-sensitive reagents via cannula.

Step-by-Step Procedure:

-

Prepare Flasks: Ensure both the reagent flask (Flask A) and the receiving reaction flask (Flask B) are connected to the Schlenk line and under positive argon pressure.

-

Insert Cannula: Insert one end of a double-tipped needle through the septum of Flask A, ensuring the tip is below the surface of the organozinc solution but above the settled zinc dust.

-

Vent Receiving Flask: Insert a venting needle connected to an oil bubbler into the septum of Flask B. This allows for the displacement of gas as the liquid is added.

-

Initiate Transfer: Insert the other end of the cannula into the septum of Flask B. To start the transfer, slightly increase the argon pressure in Flask A or slightly decrease it in Flask B (by briefly opening the stopcock to the vacuum line on the manifold). The pressure differential will push the liquid from A to B.

-

Complete Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in Flask A and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula from Flask B first, then from Flask A.

Protocol 3: Quenching and Waste Disposal

Unreacted organozinc reagents must be safely neutralized before disposal.

Expert Rationale: A slow, controlled quench with a mild proton source is essential to manage the exothermic reaction. Saturated aqueous ammonium chloride is often preferred as it is less aggressive than strong acids.[17][21]

Step-by-Step Procedure:

-

Cool the Reaction: After the primary reaction is complete, cool the reaction flask in an ice-water bath.

-

Slow Addition of Quenching Agent: Slowly and carefully add a quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl, to the cooled reaction mixture with vigorous stirring.[21][22] Be prepared for an exothermic reaction and potential gas evolution.

-

Workup: Once the quench is complete (no further heat or gas evolution), the mixture can be transferred to a separatory funnel for standard aqueous workup and product extraction.[19]

-

Glassware Cleaning: After disassembly, rinse the glassware in the fume hood. Small residual amounts of the reagent will react with atmospheric moisture. The glassware can then be carefully rinsed with a protic solvent like isopropanol or ethanol, followed by water and detergent.[13]

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low or no yield in subsequent coupling reaction. | 1. Inactive organozinc reagent due to exposure to air/moisture.[20] 2. Incomplete formation of the organozinc reagent. 3. Poorly activated zinc. | 1. Ensure all handling is under a strictly inert atmosphere with anhydrous solvents.[11] 2. Extend reaction time for organozinc formation or gently heat. Monitor by GC/TLC. 3. Use fresh zinc activator or a different activation method (e.g., I₂, TMSCl).[15][16] |

| Reagent solution is cloudy or contains precipitate. | 1. Poor solubility of the organozinc halide. 2. Decomposition of the reagent. | 1. Ensure sufficient LiCl was added during preparation to aid solubility.[15][16] 2. If decomposition is suspected, prepare a fresh batch of the reagent. Do not use if significant discoloration has occurred. |

| Violent or uncontrollable reaction during quench. | Quenching agent was added too quickly or the reaction was not cooled sufficiently. | Always cool the reaction mixture in an ice bath before quenching. Add the quenching solution slowly and dropwise with vigorous stirring. |

References

- Synthesis and Reactivity of Organozinc Reagents Derived From γ-Bromocrotonate Ester in Continuous Flow. (2025). Synthesis, 58, 389–396.

- Transferring Air-Sensitive Reagents. (2009). Sigma-Aldrich.

- Organic Syntheses Procedure: Preparation of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide. Organic Syntheses.

- Air-Sensitive Chemistry: Practical and Safety Consider

- Nechayev, M., et al. Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.

- Organozinc chemistry. Wikipedia.

- Preparation and applications of new solid organozinc reagents for the functionalization of aromatics. (2020). Ludwig-Maximilians-Universität München.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (2022). PMC.

- Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois.

- Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride. Benchchem.

- Application Notes and Protocols for the Negishi Coupling of Organozinc Reagents with 1-Iodocyclohexene. Benchchem.

- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.

- Structural organozinc chemistry. (1988). Utrecht University Research Portal.

- Chemical Safety Data Sheet MSDS / SDS - 3,4-METHYLENEDIOXYBENZYL CHLORIDE. (2026). ChemicalBook.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024). Organic Process Research & Development.

- Negishi coupling. Wikipedia.

- SAFETY DATA SHEET - 3-Methylbenzyl chloride. (2024). Fisher Scientific.

- SAFETY DATA SHEET - 4-Methoxybenzyl Chloride (stabilized with Amylene). (2025). TCI Chemicals.

- Lecture 7 : Organozinc Reagents. NPTEL.

- Tetrahydrofuran (THF) Storage and Handling. BASF.